

In vitro susceptibility testing methods for cephapirin against pathogens

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Compound of Interest

Compound Name: *Einecs 266-205-4*

CAS No.: *66163-79-9*

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Application Note: In Vitro Susceptibility Testing of Cephapirin

Target Analytes: Mastitis-causing Pathogens (Staphylococcus aureus, Streptococcus agalactiae, Escherichia coli) Drug Class: First-Generation Cephalosporin Primary Application: Veterinary Medicine (Intramammary Infusion)[1]

Introduction & Mechanism of Action

Cephapirin is a first-generation cephalosporin antibiotic primarily utilized in veterinary medicine for the treatment of bovine mastitis. Like other

-lactams, its bactericidal activity stems from the inhibition of cell wall synthesis.[2][3][4][5]

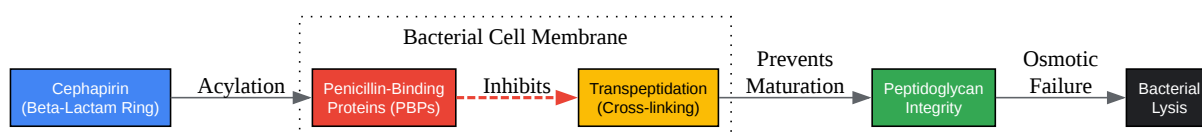
Mechanism of Action (MoA)

Cephapirin acts as a structural analogue of the D-alanyl-D-alanine terminus of the peptidoglycan precursor.[5] It covalently binds to Penicillin-Binding Proteins (PBPs)—specifically transpeptidases—within the bacterial cell membrane. This binding event blocks the

cross-linking of peptidoglycan chains, leading to cell wall instability and subsequent osmotic lysis.[2][3]

Spectrum of Activity[2][5][6]

- Primary Targets: Gram-positive cocci, including penicillinase-producing *Staphylococcus aureus* and *Streptococcus agalactiae*. [6]
- Secondary Targets: Select Gram-negative aerobic bacilli (e.g., *Escherichia coli*, *Klebsiella* spp.), though resistance in these groups is increasingly common due to extended-spectrum β -lactamases (ESBLs).



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Figure 1: Mechanism of Action pathway for Cephapirin-induced bacterial lysis.

Pre-Analytical Considerations & Standards

Critical Note on Surrogate Testing: According to CLSI VET01 and drug label indications (e.g., ToDAY®), the Cephalothin (30 μ g) disk is the standard surrogate marker used to predict in vitro susceptibility to Cephapirin. However, for precise Minimum Inhibitory Concentration (MIC) determinations in research settings, Cephapirin powder should be used directly.

Reagent Preparation

- Cephapirin Sodium Stock Solution:
 - Solvent: Phosphate Buffer (pH 6.0) or Sterile Distilled Water.
 - Solubility: Highly soluble in water (>100 mg/mL).

- Storage: Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.
- Culture Media:
 - Broth: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[7]
 - Why Cation Adjustment? Physiological levels of Ca^{2+} (20-25 mg/L) and Mg^{2+} (10-12.5 mg/L) are critical. While this affects aminoglycosides most severely, standardizing cations ensures consistent growth kinetics for all drug classes.
 - Agar: Mueller-Hinton Agar (MHA). Supplement with 5% sheep blood for *Streptococcus* spp.

Inoculum Preparation

Standardization is the single most critical variable.

- Method: Direct Colony Suspension (preferred for Staphylococci/Streptococci) to avoid phenotypic lag.
- Target Density: 0.5 McFarland Standard (CFU/mL).
- Verification: Use a photometric device rather than visual comparison for higher accuracy.

Protocol A: Broth Microdilution (Quantitative)

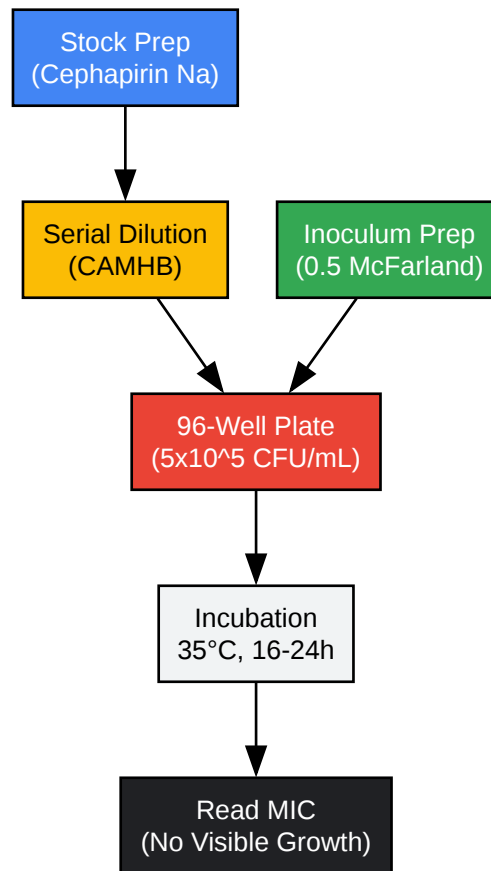
This method determines the MIC, providing a quantitative measure of potency.

Experimental Workflow

- Plate Preparation:
 - Prepare 2-fold serial dilutions of Cephapirin in CAMHB.
 - Typical Test Range: 0.12 $\mu\text{g}/\text{mL}$ to 64 $\mu\text{g}/\text{mL}$.

- Dispense 50 μL (for 2x inoculum) or 100 μL (for 1x inoculum) into 96-well polystyrene plates.
- Inoculation:
 - Dilute the 0.5 McFarland suspension 1:100 in CAMHB.
 - Inoculate wells to achieve a final concentration of

CFU/mL.
 - Self-Validation: Always include a Growth Control (no drug) and Sterility Control (no bacteria).
- Incubation:
 - Time: 16–20 hours (20–24 hours for Streptococci).
 - Temp: $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ (ambient air).
- Reading:
 - Determine the lowest concentration that completely inhibits visible growth.
 - Note on Haze: Beta-lactams may produce a faint "haze" or trailing endpoint. Read the "button" of growth; ignore faint turbidity.



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Figure 2: Broth Microdilution (BMD) workflow for MIC determination.

Protocol B: Disk Diffusion (Qualitative)

Used for routine screening in clinical veterinary labs.

Experimental Workflow

- Lawn Preparation:
 - Dip a sterile cotton swab into the 0.5 McFarland suspension.
 - Streak the entire surface of a dry MHA plate three times, rotating 60° each time to ensure a uniform lawn.
- Disk Application:

- Apply Cephalothin (30 µg) disk.[6]
- Why Cephalothin? It is the CLSI-designated class representative for first-generation cephalosporins (including Cephapirin) for non-urinary isolates.
- Incubation:
 - Invert plates and incubate at 35°C for 16–18 hours.
- Measurement:
 - Measure the diameter of the zone of inhibition (ZOI) to the nearest millimeter.
 - Reflected Light: Read from the back of the plate against a black background.

Data Interpretation & Quality Control

Interpretation relies on CLSI VET01/VET08 standards.[8] Note: Breakpoints below are based on the Cephalothin surrogate as per standard veterinary practice.

Quality Control (QC) Ranges

To validate the system, run these strains concurrently with test samples. If QC strains fall outside these ranges, patient/sample results are invalid.

| Organism | ATCC Strain | Disk Diffusion (Zone: mm) | MIC Range (µg/mL) |
|-------------|-------------|---------------------------|-----------------------|
| S. aureus | 29213 | N/A | 0.12 – 0.5 |
| S. aureus | 25923 | 29 – 37 | N/A |
| E. coli | 25922 | 15 – 21 | 4 – 16 |
| E. faecalis | 29212 | N/A | >32 (Resistant Check) |

Interpretive Criteria (Bovine Mastitis)

Consult the most recent CLSI VET08 Supplement for official regulatory breakpoints.

- Susceptible (S): High probability of therapeutic success.
- Intermediate (I): Uncertain effect; implies efficacy only at high concentrations or sites of drug concentration (e.g., urine).
- Resistant (R): High probability of therapeutic failure.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |
|---|----------------------------------|---|
| Skipped Wells (Growth in high conc, no growth in low) | Contamination or Pipetting Error | Discard results. Retest. Ensure tips are changed between dilutions. |
| Trailing Growth (Faint haze) | Beta-lactam phenomenon | Ignore faint haze. Read the distinct button/pellet as the endpoint. |
| Small Zones / High MICs (QC) | Inoculum too heavy | Verify 0.5 McFarland with a turbidity meter. Do not eyeball. |
| Large Zones / Low MICs (QC) | Inoculum too light | Ensure colonies are fresh (18-24h) and suspension is vortexed well. |

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